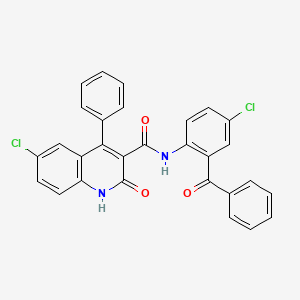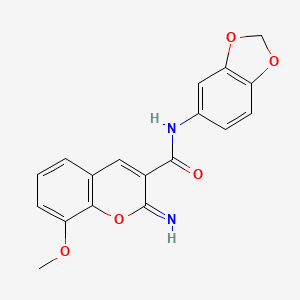
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-imino-2H-chromene-3-carboxamide” is a complex organic compound. It contains a benzodioxin group, which is a type of aromatic ether, and a chromene group, which is a heterocyclic compound . The compound also contains an imino group (-NH-) and a carboxamide group (-CONH2), which are common functional groups in organic chemistry .
科学的研究の応用
DHC has a wide range of applications in scientific research. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. In biochemistry, DHC has been used to study enzyme inhibition and protein-protein interactions. In physiology, DHC has been used to study the effects of hormones on the body, as well as the effects of various drugs on the body. In pharmacology, DHC has been used to study the effects of drugs on the body, as well as the interactions between drugs and the body.
作用機序
DHC is believed to act as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. In addition, DHC is believed to interact with hormones and drugs, modulating their effects on the body.
Biochemical and Physiological Effects
DHC has been studied for its potential effects on the body. In biochemical studies, DHC has been found to inhibit enzymes and proteins, as well as modulate the effects of hormones and drugs on the body. In physiological studies, DHC has been found to affect the body’s response to stress, as well as its response to drugs.
実験室実験の利点と制限
The main advantage of using DHC in laboratory experiments is its ability to inhibit enzymes and proteins, as well as its ability to modulate the effects of hormones and drugs on the body. However, it is important to note that DHC is a potent compound and should be used with caution. Additionally, its effects on the body are not fully understood and further research is needed.
将来の方向性
Future research on DHC could focus on its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research could be conducted on its effects on the body, as well as its potential interactions with hormones and drugs. Further research could also be conducted on its potential as an inhibitor of enzymes and proteins, as well as its potential to modulate the effects of hormones and drugs. Finally, further research could be conducted on its potential toxicity and side effects.
合成法
DHC can be synthesized through a variety of methods, including the reaction of a phenylhydrazine with a substituted benzodioxin. The reaction of a phenylhydrazine with a substituted benzodioxin yields a benzodioxin-6-yl-2-imino-2H-chromene-3-carboxamide, which is the precursor to DHC. This reaction is typically carried out in a solvent such as acetonitrile.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-17-13(9-11-3-1-2-4-14(11)24-17)18(21)20-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,9-10,19H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYFASZZCEHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)
![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)

![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)

![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)
![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)
![3-{[(2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)
